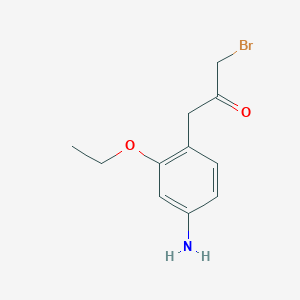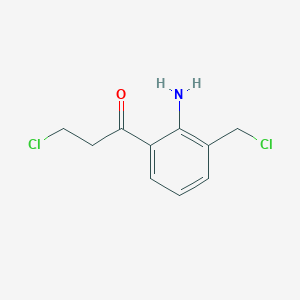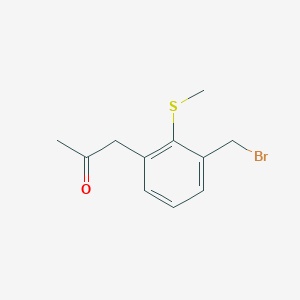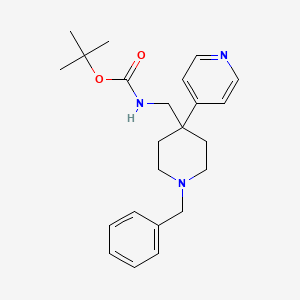
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a piperidine ring, further substituted with a benzyl and pyridinyl group
Vorbereitungsmethoden
The synthesis of tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the Piperidine Core: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the Benzyl and Pyridinyl Groups: The benzyl and pyridinyl groups are introduced via nucleophilic substitution reactions.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial chemistry
Wirkmechanismus
The mechanism of action of tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate: This compound shares a similar piperidine core but differs in the substitution pattern, leading to distinct chemical and biological properties.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Another related compound with a different functional group, used in various synthetic applications.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound has a similar structure but lacks the benzyl and pyridinyl groups, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C23H31N3O2 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
tert-butyl N-[(1-benzyl-4-pyridin-4-ylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C23H31N3O2/c1-22(2,3)28-21(27)25-18-23(20-9-13-24-14-10-20)11-15-26(16-12-23)17-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15-18H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
PKAWUFMFZFYWDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


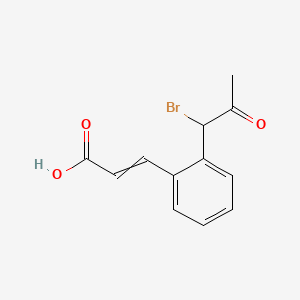
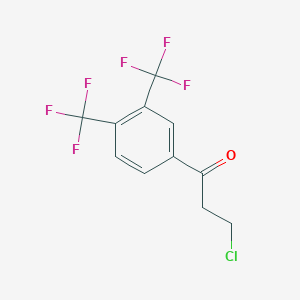
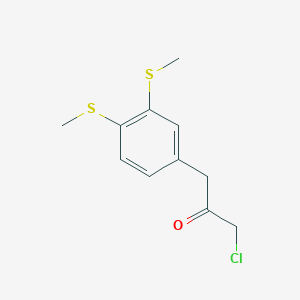
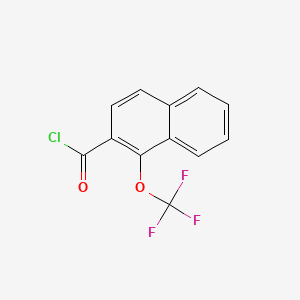
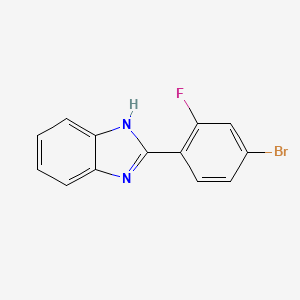
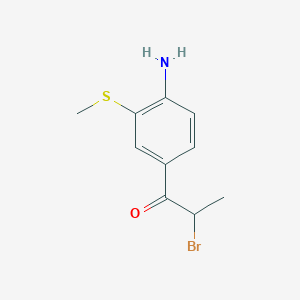
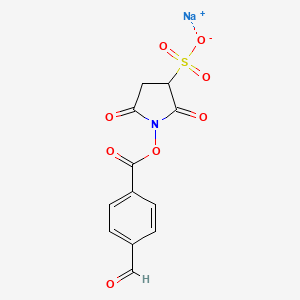
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
